molecular formula C13H12BrN3O3 B2813300 N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1172973-97-5

N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2813300
M. Wt: 338.161
InChI Key: LGVUTNFIXRYDEN-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide” is a complex organic compound. It contains a bromophenyl group (a phenyl ring with a bromine atom), a methyl-dioxo-tetrahydropyrimidinyl group (a pyrimidine ring with two oxygen atoms and a methyl group), and an acetamide group (an acetyl group bound to an amine).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the bromine atom to the phenyl ring, and the attachment of the acetamide group.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the central carbon atom. The bromophenyl group is likely to be planar due to the arrangement of the carbon atoms in the phenyl ring. The pyrimidine ring could add some three-dimensionality to the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrimidine ring, which has multiple sites for potential reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen.


Scientific Research Applications

Antiviral Properties

  • Anticytomegalovirus Activity : Research has shown that certain derivatives of N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exhibit significant antiviral properties against human cytomegalovirus. One such derivative, with a dodecane-1,12-diyl linker, demonstrated potent virus inhibitory activity in vitro (Paramonova et al., 2020).

Antitumor and Anticancer Research

  • In Vitro Antitumor Activities : Various compounds synthesized using N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide analogues have shown promising antitumor activity. Specific compounds demonstrated notable effects against HepG2 cell lines, indicating potential applications in cancer research (Fahim et al., 2019).
  • Selective Antitumor Activities : Some derivatives, particularly those with R-configuration, have been identified to possess selective anti-tumor activities, further suggesting their relevance in cancer treatment research (Xiong Jing, 2011).

Chemical Synthesis and Structural Analysis

  • Synthesis and Conformational Analysis : The reaction of 6-methyluracil with various agents leading to compounds related to N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has been studied. These analyses include X-ray analysis, NMR, and IR spectroscopy, contributing to a deeper understanding of the compound's structural properties (Kataev et al., 2021).

Other Applications

  • Molecular Imprinted Polymer Enhancement : Research involving molecular imprinted polymers (MIPs) utilized derivatives of N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. These studies contribute to the development of polymers with improved properties, such as hydrogen bonding and enhanced stability, useful in various scientific applications (Fahim & Abu-El Magd, 2021).

Safety And Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. However, compounds containing bromine atoms can sometimes be hazardous due to the reactivity of bromine.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications, for example in the field of medicinal chemistry.


Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific studies and experimental data would be needed. If this is a novel compound, it might be interesting to synthesize it and study its properties and potential applications.


properties

IUPAC Name

N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-7-10(12(19)17-13(20)15-7)6-11(18)16-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVUTNFIXRYDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

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